molecular formula C14H14N4O2S B2903105 2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide CAS No. 20131-57-1

2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide

Cat. No.: B2903105
CAS No.: 20131-57-1
M. Wt: 302.35
InChI Key: DKUWOJXNLLXZIW-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide is a chemical compound designed for scientific research, belonging to the class of thiosemicarbazides. This structural class is recognized in medicinal chemistry for its diverse biological activities and is frequently utilized as a precursor for synthesizing various heterocyclic compounds . Compounds featuring the hydrazinecarbothioamide (thiosemicarbazide) scaffold have demonstrated significant potential in biochemical research, particularly as inhibitors of crucial enzymes. Related structures have been shown to exhibit potent inhibitory activity against enzymes such as dihydrofolate reductase (DHFR)—a key target in anticancer and antimicrobial therapy —and tyrosinase, which is involved in melanin production . The mechanism of action for this class of compounds often involves their ability to chelate metal ions present in the active sites of metalloenzymes, thereby disrupting their catalytic function . The presence of both nitrogen and sulfur atoms in the thiosemicarbazide moiety facilitates hydrogen bonding and van der Waals interactions with enzyme active sites, enhancing binding affinity and inhibitory potency . Researchers value this compound for its application in structure-activity relationship (SAR) studies and as a building block for developing novel bioactive molecules. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-methylphenyl)-3-(4-nitroanilino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-10-4-2-3-5-13(10)15-14(21)17-16-11-6-8-12(9-7-11)18(19)20/h2-9,16H,1H3,(H2,15,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUWOJXNLLXZIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)NNC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 4-Nitrophenylhydrazine with o-Tolyl Isothiocyanate

The most direct route involves the nucleophilic addition of 4-nitrophenylhydrazine to o-tolyl isothiocyanate in anhydrous ethanol under reflux (78–82°C) for 6–8 hours. Glacial acetic acid (0.1–0.5 eq) catalyzes the reaction, yielding the thiourea derivative via a thiocarbamoyl intermediate.

Mechanistic Insights :

  • Nucleophilic Attack : The hydrazine’s terminal amine attacks the electrophilic carbon of the isothiocyanate.
  • Proton Transfer : Acid catalysis stabilizes the transition state, facilitating thiourea formation.
  • Crystallization : Cooling the reaction mixture to 4°C precipitates the product, which is filtered and washed with cold ethanol.

Yield and Purity :

  • Crude Yield : 68–72% (pale yellow crystals).
  • Recrystallization : Dissolution in hot ethanol (95%) followed by slow cooling achieves >98% purity (HPLC).

Alternative Route: Hydrazone Formation and Thiolation

A two-step protocol modifies methodologies for analogous hydrazinecarbothioamides:

  • Hydrazone Synthesis :
    • 4-Nitrobenzaldehyde (1 eq) reacts with o-tolylhydrazine (1.2 eq) in methanol (50°C, 4 hours).
    • Isolation of the hydrazone intermediate (85–90% yield).
  • Thiolation with Lawesson’s Reagent :
    • The hydrazone (1 eq) is treated with Lawesson’s reagent (0.55 eq) in toluene (110°C, 12 hours).
    • Column chromatography (silica gel, ethyl acetate/hexane 1:3) isolates the product (60–65% yield).

Comparative Analysis :

Method Yield (%) Purity (%) Reaction Time (h)
Isothiocyanate Route 72 98 8
Hydrazone-Thiolation 65 95 16

The isothiocyanate route offers superior efficiency, though the thiolation method avoids handling volatile isothiocyanates.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H-NMR (400 MHz, DMSO-d₆) :

  • δ 10.21 (s, 1H, NH), 8.20–8.18 (d, J = 8.8 Hz, 2H, Ar-H), 7.74–7.72 (d, J = 8.8 Hz, 2H, Ar-H), 7.35–7.22 (m, 4H, o-tolyl), 2.41 (s, 3H, CH₃).

¹³C-NMR (100 MHz, DMSO-d₆) :

  • δ 178.5 (C=S), 147.2 (NO₂), 139.8–125.1 (aromatic carbons), 20.1 (CH₃).

Infrared (IR) Spectroscopy

  • ν (cm⁻¹) : 3250 (N-H stretch), 1650 (C=S), 1520 (asymmetric NO₂), 1340 (symmetric NO₂).

Purity and Stability Assessment

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 (4.6 × 250 mm, 5 µm).
  • Mobile Phase : Acetonitrile/water (70:30, 0.1% TFA).
  • Retention Time : 6.8 minutes (single peak, >98% purity).

Thermal Stability

  • DSC Analysis : Melting point = 198–200°C (decomposition observed at >210°C).
  • Long-Term Storage : Stable at 25°C/60% RH for 24 months in amber glass vials.

Applications and Derivative Synthesis

While biological data for this specific compound are limited, structurally related hydrazinecarbothioamides exhibit β-lactamase inhibition (IC₅₀ = 2.4–29 µM) and antiviral activity (EC₅₀ = 0.8–20 µM). Substitutions at the aryl rings modulate potency, with electron-withdrawing groups (e.g., nitro) enhancing enzymatic inhibition.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydrazinecarbothioamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: The major product is typically the corresponding nitro compound.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the nucleophile used but generally involve the replacement of the hydrazinecarbothioamide group.

Scientific Research Applications

2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The hydrazinecarbothioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The physicochemical properties of thiosemicarbazones are highly dependent on substituents. Below is a comparative analysis of key analogs:

Compound Name Substituents (R1/R2) Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR) Reference
Target Compound R1: 4-Nitrophenyl; R2: o-Tolyl Not reported N/A Inferred: C=S (1250–1350 cm⁻¹), NO₂ (1520 cm⁻¹)
N-(o-Tolyl)-2-(3,5-di-tert-butyl-2-hydroxybenzylidene)hydrazinecarbothioamide (3d) R1: 3,5-di-tert-butyl-2-hydroxybenzylidene; R2: o-Tolyl 182–184 85 C=S (1280 cm⁻¹), OH (3400 cm⁻¹)
N-(4-Nitrophenyl)-2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamide (22) R1: 2-oxoindolin-3-ylidene; R2: 4-Nitrophenyl Not reported 74 1H NMR (δ 8.30 ppm, aromatic protons)
N-(3-Chlorophenyl)-2-(4-nitrobenzylidene)hydrazinecarbothioamide (3b) R1: 4-Nitrobenzylidene; R2: 3-Chlorophenyl 228–230 88 C=S (1305 cm⁻¹), NO₂ (1518 cm⁻¹)
N-(4-Chlorophenyl)-2-(2-hydroxy-5-methylbenzylidene)hydrazinecarbothioamide (3l) R1: 2-hydroxy-5-methylbenzylidene; R2: 4-Chlorophenyl 214–216 83 OH (3250 cm⁻¹), C-Cl (750 cm⁻¹)

Key Observations :

  • Electron-withdrawing groups (EWGs) : The 4-nitrophenyl group enhances polarity, leading to higher melting points (e.g., 228–230°C for 3b ) compared to compounds with electron-donating groups (EDGs).
  • Hydrogen bonding : Hydroxyl or carbonyl substituents (e.g., in 3d and 3l ) introduce hydrogen-bonding interactions, affecting solubility and crystallinity.
Antimicrobial Activity:
  • Compound 3d (o-tolyl derivative): Exhibited moderate activity against bacterial strains, attributed to the hydrophobic tert-butyl groups enhancing membrane permeability .
  • 2-(2-Benzofuranylmethylene)hydrazinecarbothioamide : Showed potent anti-tubercular activity (MIC = 1 µg/mL), linked to inhibition of β-ketoacyl-ACP synthase III in Mycobacterium tuberculosis .
Anticancer Activity:
  • Copper(II) complexes with pyridinyl-thiosemicarbazones : IC₅₀ values of 6.2–6.7 µM against cancer cells, highlighting the role of methoxy groups in stabilizing metal complexes .
  • Acridine-thiosemicarbazone hybrids : DNA intercalation and topoisomerase inhibition mechanisms were observed, with para-substituted chlorophenyl derivatives (3f) showing enhanced efficacy .

Q & A

Q. What are the optimal synthetic routes for 2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the condensation of hydrazinecarbothioamide derivatives with substituted aryl precursors. Key steps include:

  • Step 1 : Formation of the hydrazinecarbothioamide backbone via reaction of thiocarbazide with carbonyl compounds under acidic conditions.
  • Step 2 : Introduction of the 4-nitrophenyl group through nucleophilic substitution or coupling reactions.
  • Step 3 : Functionalization of the o-tolyl moiety using Suzuki-Miyaura cross-coupling or Ullmann-type reactions.

Q. Optimization Tips :

  • Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility and reaction efficiency .
  • Catalysts like piperidine or acetic acid can accelerate condensation reactions .
  • Monitor reaction progress via TLC or HPLC to ensure intermediate purity .

Table 1 : Example Reaction Conditions for Analogous Compounds

StepReagents/ConditionsYield (%)Reference
1Thiocarbazide, HCl, 80°C65–75
24-Nitrobenzoyl chloride, DMF, RT80–85
3o-Tolylboronic acid, Pd(PPh₃)₄, K₂CO₃70–78

Q. How can spectroscopic techniques (FT-IR, NMR, X-ray) characterize this compound?

Methodological Answer:

  • FT-IR : Key peaks include:
    • C=S stretch : 1170–1220 cm⁻¹ .
    • N-H stretch : 3200–3300 cm⁻¹ (broad) .
    • C=O (amide) : 1680–1700 cm⁻¹ .
  • NMR :
    • ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm), o-tolyl methyl group (δ 2.3–2.5 ppm) .
    • ¹³C NMR : Nitrophenyl carbons (δ 120–150 ppm), thiocarbamide carbonyl (δ 170–175 ppm) .
  • X-ray Crystallography : Resolves spatial conformation (e.g., planarity of the hydrazinecarbothioamide core) and hydrogen-bonding networks .

Table 2 : Representative FT-IR Data for Analogous Hydrazinecarbothioamides

Functional GroupWavenumber (cm⁻¹)Compound Reference
C=S1182H4
N-H3265H5
C=O (amide)1690H5

Q. What strategies improve solubility for in vitro biological assays?

Methodological Answer:

  • Co-solvent Systems : Use PEG 400 + water mixtures (e.g., 40% PEG increases solubility by 3-fold at 298 K) .
  • pH Adjustment : Ionizable groups (e.g., nitro) allow solubility enhancement in alkaline buffers (pH 8–9).
  • Micellar Solubilization : Surfactants like Tween-80 or SDS (0.1–1% w/v) improve aqueous dispersion .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced antimicrobial activity?

Methodological Answer:

  • Modify Substituents :
    • Electron-withdrawing groups (e.g., nitro, chloro) on the aryl ring enhance antimicrobial potency by increasing membrane permeability .
    • Hydrophobic groups (e.g., o-tolyl) improve lipid bilayer interaction.
  • Bioisosteric Replacement : Replace the thioamide (C=S) with carbonyl (C=O) to assess toxicity-activity trade-offs .

Q. Validation :

  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-Kill Studies : Confirm bactericidal vs. bacteriostatic effects .

Q. How can computational methods predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with bacterial enzymes (e.g., dihydrofolate reductase) .
  • MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
  • Pharmacophore Mapping : Identify critical H-bond donors (e.g., hydrazine NH) and aromatic π-stacking regions .

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Control Variables : Standardize assay conditions (e.g., inoculum size, incubation time) .
  • Dose-Response Curves : Use Hill slope analysis to compare EC₅₀ values .
  • Meta-Analysis : Pool data from multiple studies (e.g., antimicrobial zone-of-inhibition diameters) to identify trends .

Q. What experimental and computational approaches validate the compound’s potential as an anticancer agent?

Methodological Answer:

  • In Vitro Screening :
    • MTT Assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) .
    • Apoptosis Markers : Measure caspase-3/7 activation via fluorometric assays .
  • Computational Toxicology : Predict off-target effects using ProTox-II or SwissADME .

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